molecular formula C5H7N3O2 B13212831 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13212831
M. Wt: 141.13 g/mol
InChI Key: OSKKHDIKIURLBJ-UHFFFAOYSA-N
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Description

4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with an ethyl group and a carboxylic acid group. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of β-acylamidrazones. This process involves heating the precursors at temperatures exceeding 140°C to form the triazole ring . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-ethyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c1-2-8-3-6-7-4(8)5(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

OSKKHDIKIURLBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1C(=O)O

Origin of Product

United States

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